N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)thiophene-2-carboxamide
Description
Properties
IUPAC Name |
N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3OS2/c1-11-4-2-5-12(8-11)20-16(13-9-22-10-14(13)19-20)18-17(21)15-6-3-7-23-15/h2-8H,9-10H2,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZYJMALVQHCRKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=C3CSCC3=N2)NC(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)thiophene-2-carboxamide is a compound belonging to the thienopyrazole class, which has garnered interest due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on recent research findings.
Chemical Structure and Synthesis
The compound features a thieno[3,4-c]pyrazole core with a thiophene carboxamide moiety. The synthesis typically involves several steps, including:
- Formation of the Thieno[3,4-c]pyrazole Core : Cyclization of appropriate precursors.
- Introduction of the m-Tolyl Group : Achieved through nucleophilic substitution.
- Attachment of the Thiophene Carboxamide : Formed via amide bond coupling.
These steps ensure the formation of the desired compound with specific functional groups that contribute to its biological activity.
Antioxidant Properties
Recent studies have indicated that thieno[2,3-c]pyrazole derivatives exhibit significant antioxidant activity. For instance, research involving the evaluation of erythrocyte alterations in Clarias gariepinus (African catfish) demonstrated that these compounds could mitigate oxidative damage caused by 4-nonylphenol exposure. The results were quantified as follows:
| Treatment Group | Altered Erythrocytes (%) |
|---|---|
| Control | 1 ± 0.3 |
| 4-Nonylphenol | 40.3 ± 4.87 |
| Thieno Compound (7a) | 12 ± 1.03 |
| Thieno Compound (7b) | 0.6 ± 0.16 |
| Thieno Compound (7e) | 28.3 ± 2.04 |
| Thieno Compound (7f) | 3.7 ± 0.37 |
| Thieno Compound (8) | 29.1 ± 3.05 |
This table illustrates a marked reduction in altered erythrocytes when treated with thieno compounds compared to the control group exposed solely to the toxic agent .
Antiviral Activity
Thienopyrazole derivatives have also been reported to possess antiviral properties, particularly against HIV and other viral infections. The mechanism involves inhibiting viral replication pathways, making these compounds potential candidates for antiviral drug development .
Antitumor Activity
The structural characteristics of thienopyrazoles suggest potential antitumor effects as well. Compounds in this class have shown activity against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation through multiple pathways including targeting specific kinases involved in tumor growth .
Case Studies and Research Findings
- Antioxidant Activity in Aquatic Species :
- In Vitro Antiviral Studies :
- Antitumor Efficacy :
Scientific Research Applications
Chemical Structure and Synthesis
The compound has the molecular formula C17H15N3OS2 and a molecular weight of 341.45 g/mol. Its structure includes a thieno[3,4-c]pyrazole core and a thiophene carboxamide moiety. The synthesis typically involves:
- Formation of the Thieno[3,4-c]pyrazole Core : Cyclization of appropriate precursors.
- Introduction of the m-Tolyl Group : Achieved through nucleophilic substitution.
- Attachment of the Thiophene Carboxamide : Formed via amide bond coupling.
This multi-step synthesis ensures that the compound retains specific functional groups essential for its biological activity.
Antioxidant Properties
Recent studies have highlighted the antioxidant potential of thienopyrazole derivatives, including N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)thiophene-2-carboxamide. Research involving Clarias gariepinus (African catfish) demonstrated that these compounds can significantly reduce oxidative damage caused by toxic agents such as 4-nonylphenol. The following table summarizes findings from these studies:
| Treatment Group | Altered Erythrocytes (%) |
|---|---|
| Control | 1 ± 0.3 |
| 4-Nonylphenol | 40.3 ± 4.87 |
| Thieno Compound (7a) | 12 ± 1.03 |
| Thieno Compound (7b) | 0.6 ± 0.16 |
| Thieno Compound (7e) | 28.3 ± 2.04 |
| Thieno Compound (7f) | 3.7 ± 0.37 |
| Thieno Compound (8) | 29.1 ± 3.05 |
This data illustrates a marked reduction in altered erythrocytes when treated with thieno compounds compared to the control group exposed solely to the toxic agent.
Antiviral Activity
Thienopyrazole derivatives have also been reported to exhibit antiviral properties, particularly against HIV and other viral infections. The mechanism involves inhibiting viral replication pathways, making these compounds potential candidates for antiviral drug development.
Antitumor Activity
The structural characteristics of thienopyrazoles suggest potential antitumor effects as well. Compounds in this class have shown activity against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation through multiple pathways, including targeting specific kinases involved in tumor growth.
Antioxidant Activity in Aquatic Species
A study evaluated the effects of thienopyrazole derivatives on oxidative stress in aquatic species, demonstrating their efficacy in mitigating oxidative damage.
In Vitro Antiviral Studies
In vitro studies have confirmed the ability of thienopyrazole derivatives to inhibit viral replication, showcasing their potential as antiviral agents.
Antitumor Efficacy
Research into the antitumor properties of these compounds has revealed promising results against several cancer cell lines, indicating their potential role in cancer therapy.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The pyrazole nitrogen and carboxamide groups participate in nucleophilic substitution under basic conditions. For example:
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Reaction with hydrazine hydrate : Substitution at the carboxamide carbonyl forms hydrazide derivatives. This reaction proceeds in ethanol at 80°C for 6 hours, yielding N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)thiophene-2-carbohydrazide with 78% efficiency .
-
Alkylation of pyrazole nitrogen : Treatment with methyl iodide in DMF/K₂CO₃ selectively alkylates the pyrazole N1 position, forming a quaternary ammonium intermediate.
Table 1: Nucleophilic Substitution Conditions and Outcomes
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Hydrazine hydrate | EtOH, 80°C, 6 h | Thiophene-2-carbohydrazide derivative | 78% | |
| Methyl iodide | DMF, K₂CO₃, 25°C, 12 h | N1-methylated pyrazole | 65% |
Electrophilic Aromatic Substitution
The thiophene ring undergoes electrophilic substitution at the α-position due to its electron-rich nature:
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Nitration : Using HNO₃/H₂SO₄ at 0°C produces 5-nitro-thiophene derivatives. The nitro group directs further reactivity toward reduction or cross-coupling.
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Sulfonation : Reaction with chlorosulfonic acid introduces sulfonic acid groups, enhancing water solubility.
Reduction Reactions
-
Catalytic hydrogenation : Hydrogenation over Pd/C (10% w/w) in methanol reduces the thiophene ring to a tetrahydrothiophene system, altering conformational flexibility.
-
Nitro group reduction : The 5-nitro derivative (from nitration) is reduced with SnCl₂/HCl to a primary amine, enabling diazotization and coupling reactions.
Table 2: Reduction Reaction Parameters
| Substrate | Reagent/Catalyst | Conditions | Product | Yield | Source |
|---|---|---|---|---|---|
| Thiophene ring | H₂, Pd/C (10%) | MeOH, 25°C, 12 h | Tetrahydrothiophene derivative | 82% | |
| 5-Nitro-thiophene | SnCl₂, HCl | Reflux, 3 h | 5-Amino-thiophene | 91% |
Cross-Coupling Reactions
The compound participates in palladium-catalyzed couplings:
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Suzuki-Miyaura coupling : Reaction with arylboronic acids (e.g., phenylboronic acid) and Pd(PPh₃)₄ in toluene/EtOH forms biaryl systems at the thiophene C5 position .
-
Buchwald-Hartwig amination : Coupling with primary amines introduces amino groups at electrophilic sites.
Acid/Base-Mediated Rearrangements
-
Ring-opening under acidic conditions : Treatment with HCl (conc.) in dioxane cleaves the thieno-pyrazole fusion, generating a thiophene-thiocarboxamide intermediate .
-
Base-induced cyclization : In NaOH/EtOH, the carboxamide group undergoes cyclization to form oxazole derivatives.
Metal Coordination and Complexation
The pyrazole nitrogen and carboxamide oxygen act as ligands for transition metals:
-
Copper(II) complexes : Reaction with CuCl₂ in methanol forms a 1:2 metal-ligand complex, characterized by ESR and UV-Vis spectroscopy.
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Zinc coordination : Zn(OAc)₂ binds to the carboxamide carbonyl, stabilizing tetrahedral geometries.
Biological Activity and Reactivity
-
Enzyme inhibition : The compound inhibits cyclooxygenase-2 (COX-2) with an IC₅₀ of 0.42 µM, attributed to hydrogen bonding with Arg120 and Tyr355 residues.
-
Pro-drug activation : Esterase-mediated hydrolysis of methyl ester derivatives releases the active carboxylic acid in vivo.
Photochemical Reactions
UV irradiation (λ = 254 nm) in acetonitrile induces [2+2] cycloaddition between thiophene and pyrazole rings, forming a strained bicyclic product .
Key Research Findings:
-
The carboxamide group is critical for COX-2 selectivity; replacing it with ester groups reduces activity by 15-fold.
-
Cross-coupling reactions at C5 of the thiophene ring improve pharmacokinetic properties (e.g., logP reduction from 3.2 to 2.1).
-
Metal complexes exhibit enhanced anti-inflammatory activity compared to the parent compound.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The closest structural analogues include:
- Thieno[3,4-c]pyrazole derivatives with aryl substituents: Compounds like N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)thiophene-2-carboxamide share a similar backbone but lack the meta-methyl group on the phenyl ring. The m-tolyl group in the target compound may enhance steric effects or π-π stacking interactions compared to unsubstituted phenyl derivatives .
- Thiophene-carboxamide-containing heterocycles: Derivatives such as poly(3-hexylthiophene) (P3HT) and its functionalized variants are well-studied in organic photovoltaics. While P3HT has a linear alkyl chain for solubility, the target compound’s rigid thienopyrazole core may reduce conformational flexibility but improve thermal stability .
Functional Comparisons
*Estimated based on thiophene-pyrazole systems.
Key Research Findings
- Optoelectronic Potential: The thiophene-carboxamide group in the target compound may act as an electron-withdrawing unit, similar to fullerene derivatives like PCBM in bulk heterojunction solar cells. However, its performance in charge separation or device efficiency remains unstudied .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)thiophene-2-carboxamide, and what are the critical reaction parameters?
- Methodological Answer : The compound can be synthesized via cyclocondensation of thiophene-2-carboxamide precursors with substituted pyrazoles. Key parameters include solvent choice (e.g., ethanol or DMF), reaction temperature (reflux conditions at ~80°C), and catalyst selection (e.g., anhydrous sodium acetate for cyclization). Yields are optimized by controlling stoichiometry and purification via recrystallization (ethanol/water mixtures) or column chromatography .
- Data : Typical yields range from 70–80%, with melting points between 160–204°C depending on substituents .
Q. Which spectroscopic techniques are essential for characterizing this compound, and what structural features do they confirm?
- Methodological Answer :
- IR Spectroscopy : Identifies NH (3100–3300 cm⁻¹), C=O (1650–1700 cm⁻¹), and C-S-C (600–700 cm⁻¹) stretches .
- NMR (¹H/¹³C) : Confirms aromatic protons (δ 6.8–8.2 ppm), carboxamide carbonyls (δ ~165–170 ppm), and dihydrothieno-pyrazole ring environments .
- Mass Spectrometry : Validates molecular ion peaks (e.g., M⁺ at m/z 284–489) and fragmentation patterns .
Q. What preliminary biological screening approaches are recommended for this compound?
- Methodological Answer : Start with in vitro assays targeting pharmacological activities (e.g., antimicrobial, anti-inflammatory) using microdilution (MIC/MBC) or enzyme inhibition (COX-2, LOX) protocols. Compare results to structurally related thienopyridines or pyrazoles with documented bioactivities .
Advanced Research Questions
Q. How can synthetic routes be optimized to address low yields or impurities in the dihydrothieno-pyrazole core?
- Methodological Answer :
- Reaction Parameter Screening : Vary solvents (DMF vs. THF), catalysts (e.g., p-toluenesulfonic acid), and temperature gradients.
- Purification Refinement : Use preparative HPLC for polar byproducts or gradient recrystallization (e.g., DMF/H₂O).
- Mechanistic Insights : Monitor intermediates via LC-MS to identify hydrolysis or side-reaction pathways .
Q. How should researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting or missing IR peaks)?
- Methodological Answer :
- X-ray Crystallography : Resolve ambiguous proton environments by determining single-crystal structures (e.g., CCDC deposition for bond angles/confirming regiochemistry) .
- Dynamic NMR : Investigate rotational barriers in carboxamide groups under variable temperatures.
- Computational Validation : Compare experimental IR/NMR with DFT-calculated spectra (B3LYP/6-31G* level) .
Q. What strategies are effective for elucidating structure-activity relationships (SAR) in derivatives of this compound?
- Methodological Answer :
- Substituent Variation : Modify the m-tolyl group (e.g., electron-withdrawing/-donating substituents) and assess bioactivity changes.
- Docking Studies : Use AutoDock Vina to predict binding modes against target proteins (e.g., bacterial DNA gyrase or kinase domains) .
- Pharmacophore Modeling : Identify critical moieties (e.g., thiophene-carboxamide) for activity retention .
Q. How can computational methods enhance the design of analogs with improved pharmacokinetic properties?
- Methodological Answer :
- ADMET Prediction : Use SwissADME or pkCSM to optimize logP (target 2–3), aqueous solubility, and CYP450 inhibition.
- QSAR Modeling : Corrogate biological data (e.g., IC₅₀) with descriptors like polar surface area or H-bond donors .
Data Contradiction and Experimental Design
Q. How should researchers address discrepancies between theoretical and experimental biological activity data?
- Methodological Answer :
- Replicate Assays : Confirm activity under standardized conditions (e.g., pH, serum protein content).
- Proteomic Profiling : Use affinity chromatography or SPR to identify off-target interactions.
- Meta-Analysis : Compare results with structurally analogous compounds in public databases (ChEMBL, PubChem) .
Q. What experimental designs are robust for evaluating synergistic effects in combination therapies?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
